Acetrizoic Acid

Description

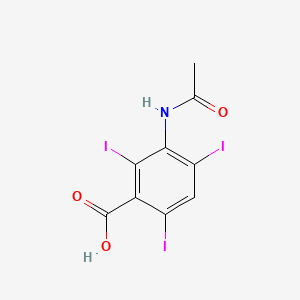

This compound presents the molecular formula of 3-acetamidol-2,4,6-triiodobenzoic acid and it is the first monomeric ionic compound used as an X-ray contrast agent. It was first synthesized by Wallingford in 1953 and it was filled in the FDA by the Johnson & Johnson subsidiary, Cilag Chemie AG, on February 8th, 1978. This compound presents, in the FDA records, a category of drug substance with an inactive status.

This compound is a small molecule drug with a maximum clinical trial phase of IV.

An iodinated radiographic contrast medium used as acetrizoate sodium in HYSTEROSALPINGOGRAPHY.

See also: Metrizoic Acid (related); Metrizamide (related); Acetrizoate Sodium (active moiety of).

Structure

3D Structure

Properties

IUPAC Name |

3-acetamido-2,4,6-triiodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6I3NO3/c1-3(14)13-8-5(11)2-4(10)6(7(8)12)9(15)16/h2H,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNOGSFBXBWBTIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C(=C1I)C(=O)O)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6I3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022549 | |

| Record name | Acetrizoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble | |

| Record name | Acetrizoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09347 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

85-36-9 | |

| Record name | Acetrizoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetrizoic acid [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetrizoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09347 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACETRIAZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetrizoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetamido-2,4,6-triiodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETRIZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24256BQV7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Acetrizoic Acid for Research Applications

Acetrizoic acid, with the IUPAC name 3-acetamido-2,4,6-triiodobenzoic acid, is a tri-iodinated benzoic acid derivative.[1][2] Historically, it was one of the first monomeric ionic compounds used as an X-ray contrast agent, developed by V.H. Wallingford in the early 1950s.[1][2][3] Its high iodine content provides excellent X-ray attenuation, a property that made it valuable for medical imaging procedures such as pyelography and angiography. While it has largely been superseded in clinical practice by agents with lower osmolality and improved safety profiles, this compound continues to be a compound of interest for researchers in various fields, including the development of new imaging agents and in toxicological studies. This guide provides detailed methodologies for its synthesis and characterization for research purposes.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process commencing with 3-aminobenzoic acid. This involves an electrophilic aromatic substitution to introduce three iodine atoms onto the benzene ring, followed by the acetylation of the amino group. A key intermediate in this process is 3-amino-2,4,6-triiodobenzoic acid.

A logical workflow for the synthesis of this compound is presented below.

Experimental Protocols

Step 1: Synthesis of 3-Amino-2,4,6-triiodobenzoic acid

This procedure is adapted from established methods for the tri-iodination of aminobenzoic acid derivatives.

-

Dissolution of Starting Material: In a suitable reaction vessel, dissolve 68.5 g of 3-aminobenzoic acid in 2000 mL of water containing 50 mL of concentrated hydrochloric acid.

-

Addition of Iodinating Agent: Slowly add a mixture of 290 g of iodine monochloride and 290 mL of concentrated hydrochloric acid to the stirred solution.

-

Reaction: Gradually heat the mixture to 80-85°C and maintain this temperature with continuous stirring for 3 hours.

-

Isolation of Crude Product: The crude 3-amino-2,4,6-triiodobenzoic acid will precipitate out of the solution.

-

Purification: The crude product can be purified by recrystallizing its sodium salt from approximately five times its weight in water, with the addition of a small amount of sodium hydrogen sulfite. This process should be repeated to achieve a higher purity. A yield of approximately 70% can be expected.

Step 2: Synthesis of this compound (Acetylation)

This step involves the acetylation of the amino group of the tri-iodinated intermediate.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the purified 3-amino-2,4,6-triiodobenzoic acid in acetic anhydride.

-

Reaction: Heat the mixture to reflux (approximately 80°C) for about 3 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, the excess acetic anhydride is removed under reduced pressure. The resulting solid is then washed with a suitable solvent, such as water or a cold organic solvent, to remove any remaining impurities.

-

Purification: The crude this compound can be further purified by recrystallization to obtain a white to off-white crystalline powder. A purity of ≥ 98% is typically achieved for commercially available research-grade this compound.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and structural integrity. This involves a combination of chromatographic and spectroscopic techniques.

A logical workflow for the characterization of this compound is presented below.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the standard for quantitative purity analysis of this compound. A reversed-phase method is typically employed.

Experimental Protocol: HPLC Analysis

-

Column: A C18 reversed-phase column (e.g., Zorbax SB-Aq, 5 µm, 4.6 x 250 mm) is suitable.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% triethylamine adjusted to pH 4.0 with orthophosphoric acid) and an organic solvent (e.g., a mixture of acetonitrile, methanol, and water) is effective.

-

Detection: UV detection at a wavelength of 205 nm is appropriate for monitoring the eluted compounds.

-

Injection Volume: An injection volume of 10-20 µL is typically used.

-

Sample Preparation: A solution of the synthesized this compound is prepared in a suitable diluent.

Spectroscopic Methods

Spectroscopic techniques are essential for confirming the molecular structure of this compound.

1. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in the molecule. The spectrum is often recorded using a KBr wafer technique.

Experimental Protocol: IR Spectroscopy

-

A small amount of the dried this compound sample is ground with potassium bromide (KBr).

-

The mixture is then pressed into a thin, transparent pellet.

-

The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

Table 1: Key Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 2500 | O-H Stretch (broad) | Carboxylic Acid (R-COOH) |

| 3350 - 3250 | N-H Stretch | Secondary Amide (R-NH-C=O) |

| 1710 - 1680 | C=O Stretch | Carboxylic Acid (R-COOH) |

| 1680 - 1630 | C=O Stretch (Amide I) | Secondary Amide (R-NH-C=O) |

| 1550 - 1510 | N-H Bend (Amide II) | Secondary Amide (R-NH-C=O) |

| 1300 - 1200 | C-O Stretch | Carboxylic Acid / Acetyl Group |

| Below 850 | C-I Stretch | Aryl Iodide |

Data compiled from typical ranges for the respective functional groups.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol: NMR Spectroscopy

-

A small amount of the this compound sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

-

The ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~ 8.0 - 8.5 | s | Aromatic-H |

| ¹H | ~ 9.5 - 10.5 | s | Amide-H |

| ¹H | ~ 13.0 - 14.0 | br s | Carboxylic Acid-H |

| ¹H | ~ 2.1 | s | Acetyl-CH₃ |

| ¹³C | ~ 170 | s | Carboxylic Acid C=O |

| ¹³C | ~ 168 | s | Amide C=O |

| ¹³C | ~ 140 - 150 | s | Aromatic C-N & C-COOH |

| ¹³C | ~ 90 - 120 | s | Aromatic C-I & C-H |

| ¹³C | ~ 24 | s | Acetyl-CH₃ |

Note: Predicted chemical shifts are approximate and may vary depending on the solvent and experimental conditions.

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to study its fragmentation patterns, which provides further structural evidence. The molecular weight of this compound (C₉H₆I₃NO₃) is 556.86 g/mol .

Experimental Protocol: Mass Spectrometry

-

A dilute solution of the sample is prepared in a suitable solvent.

-

The solution is introduced into the mass spectrometer, typically using electrospray ionization (ESI).

-

The mass spectrum is recorded.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Ion Formula | Description |

|---|---|---|

| 557.75 | [C₉H₇I₃NO₃]⁺ | Molecular ion peak (M+H)⁺ |

| 539.74 | [C₉H₅I₃NO₂]⁺ | Loss of water (H₂O) from the carboxylic acid group |

| 512.76 | [C₈H₅I₃N]⁺ | Loss of the carboxyl group (-COOH) |

| 496.76 | [C₇H₃I₃O]⁺ | Loss of the acetamido group (-NHCOCH₃) |

Note: m/z values are calculated for the most common isotopes.

Physical and Elemental Analysis

-

Melting Point: The melting point is a fundamental test of purity. This compound has a reported melting point with decomposition around 280-280.5 °C.

-

Elemental Analysis: This technique provides the percentage composition of elements (C, H, I, N, O), which can be compared against theoretical values to verify the empirical formula.

By following these detailed synthesis and characterization protocols, researchers can confidently prepare and validate this compound for their specific research needs, ensuring the quality and reliability of their experimental outcomes.

References

An In-depth Technical Guide to the Physicochemical Properties of Acetrizoic Acid for Experimental Design

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of acetrizoic acid, an iodinated contrast agent. The information herein is intended to support experimental design, formulation development, and analytical method validation by providing essential quantitative data, detailed experimental protocols, and visual representations of key processes and relationships.

Core Physicochemical Properties

This compound (3-acetamido-2,4,6-triiodobenzoic acid) is a well-characterized molecule with distinct properties crucial for its application and handling.[1][2] A summary of its key physicochemical data is presented below.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₉H₆I₃NO₃ | [2][3][4] |

| Molecular Weight | 556.86 g/mol | |

| Melting Point | 280-280.5 °C (with decomposition) | |

| Boiling Point | 547.1 ± 50.0 °C (Predicted) | |

| pKa (Strongest Acidic) | 2.33 (Predicted by Chemaxon) | |

| Water Solubility | 1.28 g/L (at 25 °C) | |

| DMSO Solubility | 5.6 mg/mL (at 25 °C) | |

| Other Solubilities | Soluble in alcohol; slightly soluble in ether and water; very slightly soluble in chloroform; practically insoluble in benzene. | |

| Appearance | White to almost white powder or crystal. | |

| Storage Conditions | Store at 2-8°C, protected from light. |

Experimental Protocols

Detailed methodologies are critical for reproducing and validating physicochemical data. The following sections outline standard protocols for determining the key properties of this compound.

The shake-flask method is a well-established technique for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in an aqueous medium at a specific temperature.

Materials:

-

This compound (pure substance)

-

Deionized water (or desired aqueous buffer)

-

Glass flasks with stoppers

-

Constant temperature shaker bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Calibrated analytical balance

-

Validated analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Preparation: Add an excess amount of this compound to a glass flask. The presence of undissolved solid at the end of the experiment is necessary to ensure equilibrium has been reached.

-

Solvent Addition: Add a known volume of the desired aqueous solvent (e.g., deionized water or a pH-adjusted buffer) to the flask.

-

Equilibration: Tightly stopper the flask and place it in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate the flask for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, remove the flask and allow it to stand to let the undissolved solid settle. To ensure complete separation of the solid from the saturated solution, centrifuge an aliquot of the suspension at a high speed.

-

Sampling: Carefully withdraw a sample from the clear supernatant. To remove any remaining micro-particulates, immediately filter the sample using a syringe filter.

-

Quantification: Dilute the filtered sample with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.

-

Calculation: The determined concentration represents the equilibrium solubility of this compound under the specified conditions.

Potentiometric titration is a precise method for determining the dissociation constant (pKa) of an ionizable compound.

Objective: To determine the pKa of the carboxylic acid group of this compound.

Materials:

-

This compound

-

Deionized water (degassed)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Calibrated pH meter with an electrode

-

Magnetic stirrer and stir bar

-

Buret

Procedure:

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in deionized water to create a solution of known concentration (e.g., 1 mM). Add KCl to maintain a constant ionic strength (e.g., 0.15 M).

-

Initial pH Adjustment: Place the solution in a reaction vessel on a magnetic stirrer. Immerse the pH electrode. If necessary, adjust the initial pH of the solution to the acidic side (e.g., pH 1.8-2.0) using 0.1 M HCl to ensure the molecule is fully protonated.

-

Titration: Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution from a buret.

-

Data Recording: After each addition of titrant, allow the pH reading to stabilize and record the pH value and the corresponding volume of NaOH added.

-

Endpoint: Continue the titration until the pH has passed the equivalence point and stabilized in the basic region (e.g., pH 12-12.5).

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa can be determined from the inflection point of this sigmoid curve. Specifically, the pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

-

Replication: Perform the titration in triplicate to ensure the reliability of the results and calculate the average pKa value.

The melting point is a critical indicator of purity. The United States Pharmacopeia (USP) provides a standardized method for its determination.

Objective: To determine the melting range of this compound.

Materials:

-

This compound (finely powdered and dried)

-

Capillary tubes (closed at one end, meeting USP specifications)

-

Melting point apparatus (Apparatus I or II) with a calibrated thermometer or temperature sensor

Procedure:

-

Sample Preparation: Finely powder the dry this compound. Charge a capillary tube by tapping the open end into the powder, causing a small amount to enter. Pack the powder down by tapping the bottom of the tube on a hard surface until a tightly packed column of 2.5–3.5 mm is formed.

-

Apparatus Setup: Place the charged capillary tube into the heating block of the melting point apparatus.

-

Heating: Heat the apparatus at a steady rate. When the temperature is about 5-10°C below the expected melting point, reduce the heating rate to approximately 1-2°C per minute.

-

Observation and Recording:

-

Onset of Melting: Record the temperature at which the column of powder is observed to collapse against the side of the capillary tube.

-

Completion of Melting (Clear Point): Record the temperature at which the substance becomes completely liquid and no solid remains.

-

-

Reporting: The melting range is the interval between the onset and completion of melting.

Stability testing provides evidence on how the quality of an active pharmaceutical ingredient (API) varies over time under the influence of environmental factors.

Objective: To evaluate the intrinsic stability of this compound under various stress conditions to identify degradation pathways and recommend storage conditions.

Methodology (Based on ICH Guidelines):

-

Forced Degradation (Stress Testing): Subject this compound to conditions more severe than accelerated testing to understand potential degradation products.

-

Acid/Base Hydrolysis: Treat solutions of this compound with strong acids (e.g., HCl) and bases (e.g., NaOH) at elevated temperatures.

-

Oxidation: Expose the compound to an oxidizing agent (e.g., hydrogen peroxide).

-

Thermal Degradation: Store the solid drug substance at high temperatures.

-

Photostability: Expose the solid drug substance and its solution to light sources as specified in ICH Q1B guidelines.

-

-

Long-Term and Accelerated Stability Studies:

-

Sample Packaging: Store this compound in a container closure system that simulates the proposed packaging for storage and distribution.

-

Storage Conditions:

-

Long-Term: Store samples at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Accelerated: Store samples at 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Testing Frequency: For long-term studies, test at 0, 3, 6, 9, 12, 18, and 24 months, and annually thereafter. For accelerated studies, test at a minimum of 0, 3, and 6 months.

-

-

Analytical Monitoring: At each time point, test the samples for key attributes that may change during storage, including:

-

Appearance (physical description)

-

Assay (potency)

-

Degradation products (using a validated stability-indicating HPLC method)

-

Visualizations of Experimental Workflows and Logical Relationships

Visual diagrams are essential for clarifying complex processes and relationships in experimental design.

Caption: Workflow for Shake-Flask Solubility Determination.

Caption: Factors Influencing this compound Stability.

References

Acetrizoic Acid: An In-depth Technical Guide to its Mechanism of Action in X-ray Contrast Enhancement

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetrizoic acid, a first-generation ionic monomeric iodinated contrast agent, historically played a significant role in enhancing the visibility of internal structures in X-ray imaging.[1] Although largely superseded by newer, lower-osmolality agents, a comprehensive understanding of its core mechanism of action remains crucial for researchers in radiology, drug development, and toxicology. This technical guide provides an in-depth analysis of the physicochemical principles, pharmacokinetics, and experimental methodologies related to the X-ray contrast enhancement properties of this compound.

Core Mechanism of Action: X-ray Attenuation

The primary mechanism by which this compound enhances contrast in X-ray imaging is through the attenuation of X-ray photons. This phenomenon is fundamentally linked to the high atomic number (Z=53) of the three iodine atoms covalently bound to its benzene ring structure.[2][3]

When an X-ray beam passes through the body, different tissues absorb or scatter the photons to varying degrees, creating a contrast on the resulting image. Tissues with higher effective atomic numbers and densities attenuate X-rays more effectively. This compound, when introduced into a specific tissue or vessel, significantly increases the local concentration of high-atomic-number iodine atoms. This leads to a marked increase in X-ray attenuation in that region compared to the surrounding tissues, resulting in a brighter appearance on the radiograph.[4]

The relationship between X-ray absorption and atomic number is profound, with the absorption coefficient being approximately proportional to Z^4.[3] This strong dependence underscores the efficacy of iodine as a contrast agent.

The following diagram illustrates the fundamental principle of X-ray attenuation by this compound.

Physicochemical and Pharmacokinetic Properties

The efficacy and safety profile of this compound as a contrast agent are dictated by its physicochemical and pharmacokinetic properties.

| Property | Value | Reference |

| Molecular Formula | C9H6I3NO3 | |

| Molecular Weight | 556.86 g/mol | |

| Iodine Content | 68.4% (by weight) | Calculated |

| Plasma Protein Binding | < 5% | |

| Half-life | ~4 hours | |

| Excretion | Primarily unchanged via glomerular filtration | |

| Excretion Rate | ~83% in 3 hours, ~100% in 24 hours | |

| LD50 (Rodents, IV) | 8 g/kg | |

| LD50 (Rodents, Oral) | 2 g/kg | |

| Osmolality | High (as a first-generation ionic agent) |

Upon intravenous administration, this compound rapidly distributes into the extracellular fluid space. Within 5 minutes, approximately 80% of the injected dose resides outside the intravascular compartment. It does not significantly cross the blood-brain barrier or enter neural tissues and testes due to the presence of tight junctions. The low plasma protein binding facilitates its rapid clearance from the body.

The pharmacokinetic pathway of this compound is illustrated in the following diagram.

Experimental Protocols

A comprehensive evaluation of a contrast agent's properties involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key experiments relevant to this compound.

In Vitro X-ray Attenuation Measurement

Objective: To quantify the X-ray attenuation properties of this compound solutions at various concentrations.

Methodology:

-

Preparation of Phantoms: Prepare a series of dilutions of this compound in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a range of iodine concentrations.

-

Phantom Imaging: Place the solutions in standardized containers (e.g., microcentrifuge tubes or a custom phantom) and image them using a micro-CT scanner.

-

Image Analysis: Measure the mean radiodensity (in Hounsfield Units, HU) of each solution from the reconstructed CT images.

-

Calibration Curve: Plot the measured HU values against the known iodine concentrations to generate a calibration curve, which can be used to determine the iodine concentration of unknown samples based on their radiopacity.

Determination of Renal Clearance in an Animal Model

Objective: To determine the rate at which this compound is cleared from the plasma by the kidneys.

Methodology:

-

Animal Model: Utilize a suitable animal model, such as male Wistar rats.

-

Catheterization: Anesthetize the animals and surgically place catheters in the jugular vein (for infusion), carotid artery (for blood sampling), and bladder (for urine collection).

-

Infusion: Administer a bolus intravenous injection of this compound, followed by a constant infusion to maintain a steady-state plasma concentration.

-

Sample Collection: Collect timed blood and urine samples throughout the infusion period.

-

Sample Analysis: Determine the concentration of this compound in the plasma and urine samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Calculation of Clearance: Calculate the renal clearance using the formula: CLr = (Cu * V) / Cp, where Cu is the urine concentration of this compound, V is the urine flow rate, and Cp is the plasma concentration of this compound.

The following diagram outlines the workflow for determining renal clearance.

Plasma Protein Binding Assay (Equilibrium Dialysis)

Objective: To determine the fraction of this compound that binds to plasma proteins.

Methodology:

-

Apparatus: Use a multi-well equilibrium dialysis apparatus with a semi-permeable membrane (e.g., with a molecular weight cutoff of 12-14 kDa).

-

Sample Preparation: Spike drug-free plasma with a known concentration of this compound.

-

Dialysis: Add the spiked plasma to one chamber of the dialysis cell and a protein-free buffer (e.g., PBS) to the other chamber.

-

Incubation: Incubate the apparatus at 37°C with gentle shaking until equilibrium is reached (typically 4-6 hours).

-

Sample Analysis: After incubation, collect samples from both the plasma and buffer chambers and determine the concentration of this compound in each using a validated analytical method (e.g., LC-MS/MS).

-

Calculation: Calculate the percentage of protein binding using the formula: % Bound = [(Cplasma - Cbuffer) / Cplasma] * 100, where Cplasma and Cbuffer are the concentrations of this compound in the plasma and buffer chambers, respectively.

Conclusion

This compound, as an early ionic contrast agent, provides a foundational case study in the principles of X-ray contrast enhancement. Its mechanism of action is directly attributable to the high X-ray attenuation properties of its constituent iodine atoms. While its clinical use has diminished due to the development of safer, lower-osmolality agents, the experimental protocols and pharmacokinetic principles associated with this compound remain relevant for the ongoing research and development of novel contrast media. A thorough understanding of its properties and the methodologies used for their characterization is essential for professionals in the fields of medical imaging and pharmaceutical sciences.

References

historical development of acetrizoic acid as a contrast agent

An In-depth Technical Guide on the Historical Development of Acetrizoic Acid as a Contrast Agent

Introduction

In the mid-20th century, the field of diagnostic radiology was rapidly advancing, creating a demand for safer and more effective agents to visualize internal bodily structures. This compound emerged during this period as a significant development in X-ray contrast media.[1] As one of the first monomeric ionic contrast agents, its introduction marked a pivotal step in the evolution of radiographic imaging techniques.[1][2] This technical guide provides a comprehensive overview of the historical development of this compound, its synthesis, clinical applications, physicochemical properties, and the toxicological concerns that ultimately led to its replacement by newer, safer agents.

Discovery and Synthesis

This compound, chemically known as 3-acetamido-2,4,6-triiodobenzoic acid, was first synthesized in the early 1950s by Vernon H. Wallingford at Mallinckrodt Chemical Works.[1] This development was part of a broader research effort to create improved iodinated compounds for radiographic contrast.[1] The synthesis of this compound was a significant achievement, providing a new tool for medical imaging. The presence of three iodine atoms in the molecule is key to its function, as they are effective at absorbing X-rays, thus enhancing the contrast of the resulting image.

A common synthetic route for this compound starts with 3,5-diaminobenzoic acid. The synthesis involves a sequence of iodination and acetylation reactions. One approach involves the iodination of the starting material, followed by acetylation. Another variation involves the acetylation of one of the amino groups on 3,5-diaminobenzoic acid before the iodination step. A more classical approach begins with benzoic acid, which undergoes nitration, reduction to an amine, iodination, and finally acetylation to form this compound.

Early Clinical Applications

Following its synthesis, this compound was introduced for clinical use in 1950, often formulated as its sodium salt, sodium acetrizoate, under trade names such as Urokon. Its primary application was as an X-ray contrast agent to improve the visibility of internal body structures. It was employed in various radiographic studies, including pyelography (imaging of the renal pelvis and ureter), angiography (imaging of blood vessels, including the brain, carotid arteries, and the aorta), and cholecystography (imaging of the gallbladder).

Physicochemical and Pharmacokinetic Properties

This compound is a water-soluble, ionic, monomeric contrast medium with high osmolality. After intravenous administration, it is distributed in the extracellular fluid space and is primarily excreted unchanged by the kidneys through glomerular filtration. Less than 5% of the injected dose is bound to plasma proteins. Approximately 83% of the administered dose is excreted within 3 hours, and about 100% is excreted within 24 hours.

| Property | Value |

| Molecular Formula | C₉H₆I₃NO₃ |

| Molar Mass | 556.864 g·mol⁻¹ |

| Melting Point | 280-280.5 °C (decomposes) |

| Water Solubility | 1.28 g/L (25 °C) |

| logP | 1.04 |

| Protein Binding | < 5% |

Toxicity and Decline in Clinical Use

Despite its effectiveness as a contrast agent, this compound was found to have a significant toxicity profile. It was associated with a higher incidence of adverse effects, including nephrotoxicity (kidney damage) and neurotoxicity, compared to later agents. As early as 1959, cautionary reports were published regarding adverse reactions ranging from hypersensitivity to brain damage. This higher toxicity was a critical factor in its eventual decline in clinical use. It was largely replaced by safer contrast media, such as sodium diatrizoate, a closely related compound with lower toxicity.

| Toxicity Data | Value | Species |

| LD50 (oral) | 20 g/kg | Mouse |

| LD50 (intravenous) | 8 g/kg | Rodent |

Comparison with Contemporaneous Contrast Media

This compound was one of the first monomeric ionic contrast agents. It was often compared with diatrizoic acid (also known as amidotrizoate), which was introduced shortly after. While both were effective in producing high-quality radiographic images, clinical observations revealed differences in their tolerability. This compound was found to have a higher osmolality and was associated with a greater incidence of adverse effects.

Experimental Protocols

Detailed experimental protocols from the 1950s are not extensively available in modern digital archives. However, based on the literature, the evaluation of this compound would have involved standard preclinical and clinical study designs of that era.

Preclinical Toxicity Assessment

-

Acute Toxicity Studies: These studies were conducted in animal models, primarily rodents, to determine the median lethal dose (LD50). The protocol would have involved the administration of escalating doses of this compound, likely via oral and intravenous routes, to different groups of animals. Observations for signs of toxicity and mortality would have been recorded over a specified period.

Clinical Efficacy and Safety Evaluation

-

Clinical Trials: Early clinical studies would have been designed to assess the safety and efficacy of this compound in human subjects for various radiological procedures. These trials would have likely been open-label and conducted at one or more centers.

-

Patient Population: Patients scheduled for procedures such as intravenous urography would have been enrolled.

-

Procedure: A standardized dose of this compound (e.g., 70% Urokon-sodium) would have been administered intravenously. Radiographic images would be taken at specific time intervals post-injection to assess the quality of opacification of the urinary tract.

-

Endpoints: The primary efficacy endpoint would be the quality of the radiographs. Safety would be assessed by monitoring for adverse events during and after the procedure.

Historical Development Timeline

The development and eventual decline of this compound can be summarized in the following timeline:

Conclusion

This compound holds a significant place in the history of medical imaging as one of the pioneering tri-iodinated contrast media. Its development in the 1950s provided radiologists with a powerful tool for visualizing internal structures with greater clarity than previously possible. However, its clinical use was short-lived due to its relatively high toxicity, particularly to the kidneys and nervous system. The experience with this compound underscored the critical importance of safety in the development of contrast agents and paved the way for the introduction of less toxic and better-tolerated compounds like diatrizoate. While no longer in clinical use, this compound remains a notable milestone in the ongoing quest for safer and more effective diagnostic imaging agents.

References

Acetrizoic Acid (CAS 85-36-9): A Technical Guide to its Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetrizoic acid (CAS 85-36-9), chemically known as 3-acetamido-2,4,6-triiodobenzoic acid, is a historically significant compound, primarily recognized for its role as one of the first monomeric ionic X-ray contrast agents.[1][2] Synthesized in the early 1950s, it was introduced for clinical use to enhance the visibility of internal structures in various radiological procedures, including pyelography and angiography.[2] Although its clinical application has been largely superseded by newer, less toxic contrast media, this compound remains a valuable tool in non-clinical research settings.[3] Its well-documented physicochemical properties and historical data make it a useful reference compound in the development and evaluation of novel imaging agents and in toxicological studies.[3] This guide provides an in-depth overview of the research applications of this compound, focusing on its technical specifications, experimental methodologies, and toxicological profile.

Physicochemical and Toxicological Data

Quantitative data for this compound are crucial for its application in research. The following tables summarize its key physicochemical properties and acute toxicity data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 85-36-9 | |

| Molecular Formula | C₉H₆I₃NO₃ | |

| Molecular Weight | 556.86 g/mol | |

| Appearance | White to almost white powder/crystal | |

| Melting Point | 280-280.5 °C (decomposes) | |

| Water Solubility | Soluble | |

| logP | 1.04 | |

| Purity | ≥ 98% (by titration) | |

| Storage Temperature | 2-8°C, sealed in dry, dark place |

Table 2: Acute Toxicity of this compound (Rodent Models)

| Administration Route | LD₅₀ Value | Species | Source |

| Oral | 2 g/kg | Rodent | |

| Intravenous | 8 g/kg | Rodent |

Experimental Protocols

Due to the discontinuation of its widespread clinical use, detailed contemporary experimental protocols featuring this compound are scarce in recent literature. However, based on historical accounts and methodologies for similar compounds, generalized protocols for its synthesis, purification, and toxicological assessment can be outlined.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process starting from benzoic acid or a substituted aminobenzoic acid. A generalized workflow is described below.

A Classical Synthetic Approach:

-

Nitration: Benzoic acid is nitrated to introduce a nitro group onto the aromatic ring.

-

Reduction: The nitro group is then reduced to an amino group.

-

Iodination: The resulting aminobenzoic acid is tri-iodinated, typically using reagents like potassium iodide and an oxidizing agent (e.g., hydrogen peroxide).

-

Acetylation: Finally, the amino group is acetylated to yield this compound.

An alternative pathway can begin with 3,5-diaminobenzoic acid, which can be iodinated first, followed by selective acetylation.

Purification and Characterization

Purity assessment is critical for research applications. High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound and related compounds.

Generalized HPLC Method:

-

Mode: Reversed-Phase HPLC (RP-HPLC).

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV spectrophotometry, typically at a wavelength where the aromatic rings and conjugated systems of the molecule absorb, such as around 230-254 nm.

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the position of substituents.

-

Infrared (IR) Spectroscopy: To identify functional groups such as the carboxylic acid and amide moieties.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Melting Point Analysis: As a fundamental indicator of purity.

In Vitro Cytotoxicity Assessment

The renal toxicity of iodinated contrast media is a significant area of research. In vitro assays using renal cell lines are commonly employed to assess the cytotoxic potential of these compounds. While specific studies on this compound are older, the following protocol outlines a general methodology.

MTT Assay for Cell Viability:

-

Cell Culture: Culture a suitable renal cell line (e.g., LLC-PK1, NRK-52E) in appropriate media and conditions until confluent.

-

Treatment: Expose the cells to varying concentrations of this compound (and appropriate controls, including a vehicle control and a positive control for cytotoxicity) for a defined period (e.g., 24 hours).

-

MTT Incubation: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Mechanism of Action and Toxicity

As a contrast agent, the mechanism of action of this compound is based on the high atomic number of its three iodine atoms, which effectively attenuate X-rays. This property increases the radiodensity of the tissues where it distributes, primarily the extracellular fluid space after intravenous administration, allowing for enhanced visualization of anatomical structures.

However, this compound is a high-osmolality ionic monomer, a characteristic associated with a greater incidence of adverse effects compared to modern non-ionic, iso-osmolar agents. Its toxicity profile, particularly nephrotoxicity and neurotoxicity, was a key factor in its clinical decline. The proposed mechanism for its renal toxicity is related to its high osmolality and direct cellular toxicity to renal tubular cells, potentially leading to renal ischemia.

Conclusion

This compound, while no longer a frontline clinical agent, holds a significant place in the history of medical imaging. For contemporary researchers, it serves as a well-characterized, first-generation ionic contrast agent, making it a useful comparator in the development of new and improved contrast media. Its known toxicity profile also provides a benchmark for evaluating the safety of novel compounds. The information and generalized protocols provided in this guide are intended to support the continued use of this compound in a research context, facilitating further advancements in diagnostic imaging and toxicology.

References

In Vitro Profile of Acetrizoic Acid: A Technical Overview for Researchers

Introduction

Acetrizoic acid, also known by trade names such as Urokon and Triurol, is a first-generation, water-soluble, monomeric, and ionic iodinated contrast medium. First synthesized in 1953, it was historically used for various X-ray imaging procedures, including pyelography and angiography.[1][2] However, due to its high osmolality and significant nephrotoxicity and neurotoxicity, this compound is no longer in clinical use.[2] Consequently, the volume of contemporary in vitro research on this specific agent is limited. This guide provides a technical overview of the known in vitro effects of this compound and related ionic contrast media, outlines relevant experimental protocols for cytotoxicity assessment, and presents the available data for a scientific audience.

In Vitro Effects of this compound and Related Ionic Contrast Media

In vitro studies have been crucial in elucidating the cytotoxic effects of iodinated contrast agents. The primary targets for toxicity studies are endothelial cells, representing the initial systemic exposure, and renal tubular cells, reflecting the main route of excretion and the primary site of clinical toxicity.

Effects on Endothelial Cells

The vascular endothelium is the first tissue to come into direct contact with intravenously administered contrast media. In vitro studies comparing different classes of contrast agents have consistently demonstrated that older, ionic, high-osmolality agents like this compound are more detrimental to endothelial cells than modern, non-ionic, lower-osmolality agents.

A key mechanism of endothelial injury is related to the hyperosmolality of the contrast medium, which can lead to cell shrinkage and damage to the cell membrane. One study on human endothelial cell cultures found that hyperosmolar ionic contrast media caused significantly more cell damage than non-ionic agents. The damage was quantified by measuring the release of chromium-51, a marker of cell membrane integrity. While this study did not specifically report data for this compound, it did show that agents in the same class caused up to six times more chromium-51 release compared to less toxic agents.

Effects on Renal Cells

The nephrotoxicity of this compound is a major reason for its clinical discontinuation. In vitro models using renal cell lines are essential for studying the mechanisms of drug-induced kidney injury. These studies often focus on cell viability, apoptosis, and the production of reactive oxygen species (ROS). While specific in vitro studies detailing the effects of this compound on renal cells are scarce in recent literature, the general mechanisms of contrast-induced nephropathy have been investigated using various in vitro systems. These mechanisms include direct tubular toxicity and renal vasoconstriction.

Quantitative Data on In Vitro Cytotoxicity

The available quantitative data for this compound specifically is very limited. The table below summarizes findings for related ionic contrast media to provide a contextual understanding of the expected in vitro effects.

| Cell Type | Contrast Agent Class | Assay | Key Findings |

| Human Endothelial Cells | Hyperosmolar Ionic Media | Chromium-51 Release | Up to six times more chromium-51 was released compared to the least toxic non-ionic agent, indicating significant membrane damage. |

| Human and Murine Endothelial Cells | Ionic Media (general) | MTT & LDH Assays | Strongly affected endothelial cell viability at all tested concentrations (12.5-100 mg/mL) and time points (2, 4, and 24h). |

Experimental Protocols

General Protocol for In Vitro Cytotoxicity Assessment of a Contrast Agent

1. Cell Culture:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or a human renal tubular epithelial cell line (e.g., HK-2) are cultured in appropriate media (e.g., EGM-2 for HUVECs, DMEM/F12 for HK-2) supplemented with fetal bovine serum and growth factors.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.

2. Treatment:

-

A stock solution of the contrast agent is prepared and diluted in cell culture medium to achieve the desired final concentrations (e.g., 12.5, 25, 50, 100 mg/mL).

-

The culture medium is aspirated from the wells, and the cells are washed with phosphate-buffered saline (PBS).

-

The contrast agent dilutions are added to the wells, and the cells are incubated for various time points (e.g., 2, 4, 24 hours).

-

Control wells should include cells treated with culture medium alone and an osmotic control (e.g., mannitol solution with osmolality matching the contrast agent).

3. Cytotoxicity Assays:

a. MTT Assay (Cell Viability):

- After the treatment period, the contrast agent-containing medium is removed.

- MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

- The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

- The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

b. LDH Assay (Membrane Integrity):

- After the treatment period, the culture supernatant is collected.

- The amount of lactate dehydrogenase (LDH) released into the supernatant is measured using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

- The absorbance is measured at the appropriate wavelength. LDH release is indicative of cell membrane damage.

4. Data Analysis:

-

Data are typically presented as the mean ± standard deviation from at least three independent experiments.

-

Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine significant differences between treatment groups and controls.

Visualizations

General Workflow for In Vitro Cytotoxicity Testing

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a contrast agent in vitro.

Signaling Pathways

A thorough review of the scientific literature did not yield any studies that specifically delineate the signaling pathways modulated by this compound. Research on this historical compound did not employ the modern molecular biology techniques necessary to investigate such mechanisms. Therefore, a diagram of this compound-related signaling pathways cannot be provided.

Conclusion

This compound is a historical ionic contrast agent that is no longer used clinically due to its toxicity profile. The available in vitro data, primarily from comparative studies with newer agents, indicates that it and other compounds in its class exhibit significant cytotoxicity, particularly towards endothelial and renal cells. While specific, detailed in vitro studies on this compound are lacking, the generalized protocols and workflows presented here provide a framework for the in vitro assessment of contrast media toxicity for research and drug development professionals.

References

Acetrizoic Acid for Preclinical Imaging Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetrizoic acid, an early-generation tri-iodinated benzoic acid derivative, historically served as an X-ray contrast agent for clinical radiography.[1] While its clinical use has been discontinued due to findings of nephrotoxicity and neurotoxicity, its well-defined physicochemical properties and mechanism of action as a contrast agent make it a relevant tool for specific preclinical research applications where its characteristics are suitable for the experimental model and endpoints.[1] This guide provides an in-depth overview of this compound, its properties, and detailed protocols for its application in preclinical imaging studies, with a focus on X-ray computed tomography (CT).

Physicochemical and Pharmacokinetic Profile

This compound's utility as a contrast agent is derived from its chemical structure, which incorporates three iodine atoms. These high-atomic-number atoms effectively attenuate X-rays, leading to enhanced contrast in radiographic images.[1][2] The compound is typically used in its salt form, sodium acetrizoate, which is water-soluble and has a high osmolality.[1]

Data Summary Tables

The following tables summarize the key quantitative data for this compound, compiled from available literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-Acetamido-2,4,6-triiodobenzoic acid | |

| Molecular Formula | C₉H₆I₃NO₃ | |

| Molar Mass | 556.864 g·mol⁻¹ | |

| Form | Typically used as Sodium Acetrizoate salt | |

| Solubility | Water-soluble | |

| Key Feature | Contains three iodine atoms for X-ray attenuation |

Table 2: Pharmacokinetic Parameters in Rodent Models

| Parameter | Value | Source |

| Distribution | Largely distributed in the extracellular fluid space. Approximately 80% of the administered dose is outside the intravascular compartment within 5 minutes. | |

| Plasma Protein Binding | < 5% | |

| Metabolism | The majority of the administered dose remains unchanged. | |

| Elimination Half-life | Approximately 4 hours in rodents. | |

| Primary Excretion Route | Renal; excreted unchanged by the kidney via glomerular filtration. | |

| Excretion Rate | ~83% of the dose is excreted within 3 hours; ~100% within 24 hours. |

Table 3: Preclinical Toxicity Data in Rodents

| Parameter | Value | Source |

| LD₅₀ (Oral) | 8 g/kg | |

| LD₅₀ (Intravenous) | 2 g/kg |

Table 4: Biodistribution Profile

| Organ/Compartment | Distribution Characteristics | Source |

| Blood/Plasma | Carried free in plasma. | |

| Extracellular Fluid | Main distribution space. | |

| Kidneys | Primary organ of excretion. | |

| Brain, Neural Tissue, Testes | Limited diffusion due to tight junctions. | |

| Other Tissues | Specific quantitative data (%ID/g) is not readily available in recent literature. |

Mechanism of Action and Preclinical Workflow

The fundamental principle behind this compound's function is the attenuation of X-rays by its iodine atoms. This physical interaction is the basis for its use in contrast-enhanced imaging. The typical workflow for a preclinical study involves careful preparation of the agent, administration to the animal model, and precisely timed image acquisition.

Visualized Pathways and Workflows

Experimental Protocols

Due to the discontinuation of this compound for clinical use, recent and detailed preclinical imaging protocols are not abundant in the literature. The following protocol is a representative methodology for a contrast-enhanced micro-CT study in a murine model, adapted from common practices with similar small-molecule iodinated contrast agents.

Materials and Equipment

-

Contrast Agent: Sodium Acetrizoate powder

-

Vehicle: Sterile 0.9% saline for injection

-

Animal Model: e.g., C57BL/6 mice, 20-25g

-

Administration: 27-30 gauge needles, 1 mL syringes

-

Imaging System: High-resolution preclinical micro-CT scanner

-

Anesthesia: Isoflurane with an induction chamber and nose cone

-

Monitoring: Animal heating pad, respiratory monitoring system

Formulation of Injectable Solution

-

Objective: To prepare a sterile solution of sodium acetrizoate for intravenous injection. A typical concentration for small-molecule iodinated agents is in the range of 150-300 mg Iodine/mL.

-

Procedure:

-

Under sterile conditions (e.g., in a laminar flow hood), weigh the required amount of Sodium Acetrizoate powder.

-

Dissolve the powder in sterile 0.9% saline to the target concentration. For example, to achieve a concentration of approximately 300 mg I/mL, the appropriate mass of sodium acetrizoate would be calculated based on its iodine content by weight.

-

Gently warm and vortex if necessary to ensure complete dissolution.

-

Draw the solution through a 0.22 µm sterile filter into a sterile syringe to remove any particulates and ensure sterility.

-

Keep the prepared solution at room temperature and use it within a few hours of preparation.

-

Representative Preclinical Micro-CT Imaging Protocol

-

Animal Preparation:

-

Anesthetize the mouse using isoflurane (e.g., 3-4% for induction, 1.5-2% for maintenance).

-

Place the anesthetized mouse in a prone position on the scanner bed. Ensure the animal is kept warm using a heating pad to maintain physiological stability.

-

If required, place a catheter in the lateral tail vein for contrast administration.

-

-

Image Acquisition:

-

Baseline Scan: Acquire a pre-contrast, native scan of the region of interest (e.g., abdomen, thorax).

-

Representative Scan Parameters: 70-90 kVp, 160-200 µA, ~100 µm voxel size, 17-25 second scan time.

-

-

Contrast Administration:

-

Administer a bolus injection of the prepared sodium acetrizoate solution via the tail vein. A typical injection volume for a 25g mouse is 100-200 µL. The injection should be performed steadily over 20-30 seconds.

-

-

Post-Contrast Scans:

-

Immediately following the injection, begin a series of dynamic or static scans to capture the vascular and interstitial phases of contrast enhancement.

-

Example Time Points: 0.5, 2, 4, 6, 10, 15, and 30 minutes post-injection. This allows for characterization of the agent's distribution and clearance.

-

-

-

Image Analysis:

-

Reconstruct the acquired projection data into 3D volumes.

-

Define Regions of Interest (ROIs) in specific organs or tissues (e.g., aorta, kidney, liver, tumor).

-

Quantify the change in image intensity (measured in Hounsfield Units, HU) within the ROIs between the pre- and post-contrast scans to determine the degree of signal enhancement.

-

Conclusion and Considerations

This compound, while historically significant, presents a trade-off for preclinical research. Its rapid renal clearance and distribution limited to the extracellular space make it suitable for dynamic vascular imaging and studies of renal function. However, researchers must be cognizant of its potential for dose-dependent toxicity. The protocols and data presented in this guide offer a foundational framework for employing this compound in preclinical imaging, enabling quantitative assessment of morphology and function in various animal models. Careful experimental design, particularly regarding dosage and hydration of the animal, is paramount to ensure data quality and animal welfare.

References

Acetrizoic Acid: A Technical Guide for Radiocontrast Agent Research

Introduction

Acetrizoic acid, chemically known as 3-acetamido-2,4,6-triiodobenzoic acid, holds a significant place in the history of medical imaging.[1][2][3] As one of the first monomeric ionic compounds used as an X-ray contrast agent, it played a pivotal role in the development of radiological procedures.[1][4] Synthesized in the early 1950s by Vernon H. Wallingford, it was introduced for clinical use to enhance the visualization of internal body structures. Although its clinical use has been largely superseded by newer agents with improved safety profiles, this compound remains a valuable tool in non-clinical research. Its well-documented physicochemical properties, pharmacokinetics, and toxicological profile make it an ideal model compound and reference standard in the development and evaluation of new radiocontrast agents. This technical guide provides an in-depth overview of this compound, focusing on its properties, synthesis, and application as a model compound for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental characteristics of this compound are summarized in the table below. Its high iodine content is central to its radiopaque properties.

| Property | Value | Source |

| IUPAC Name | 3-acetamido-2,4,6-triiodobenzoic acid | |

| Synonyms | Urokon, Triurol, Salpix | |

| CAS Number | 85-36-9 | |

| Molecular Formula | C₉H₆I₃NO₃ | |

| Molecular Weight | 556.86 g/mol | |

| Appearance | White to almost white powder/crystal | |

| Melting Point | 280-280.5 °C (with decomposition) | |

| Boiling Point | 547.1 °C (Predicted) | |

| Water Solubility | Soluble | |

| Other Solubilities | Soluble in alcohol; slightly soluble in ether and water; very slightly soluble in chloroform; practically insoluble in benzene. | |

| LogP | 1.04 | |

| pKa (Strongest Acidic) | 2.33 (Predicted) | |

| Storage Conditions | 2 - 8 °C, protect from light |

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been extensively studied, providing a baseline for comparison with novel contrast agents.

| Parameter | Value | Source |

| Plasma Protein Binding | < 5% | |

| Distribution | Largely distributed in the extracellular fluid space. After 5 minutes, ~80% of the dose is outside the intravascular compartment. Does not readily cross the blood-brain barrier. | |

| Metabolism | The majority of the administered dose remains unchanged. | |

| Route of Elimination | Primarily excreted unchanged by the kidneys via glomerular filtration. | |

| Elimination Half-Life | Approximately 4 hours. | |

| Excretion Rate | ~83% of the dose is excreted within 3 hours, and ~100% within 24 hours. |

Toxicological Data

A key reason for the decline in the clinical use of this compound was its toxicity profile compared to later agents. This known toxicity makes it a useful, albeit high-risk, benchmark in preclinical toxicology studies.

| Parameter | Value | Source |

| LD₅₀ (Rodents, oral) | 8 g/kg | |

| LD₅₀ (Rodents, intravenous) | 2 g/kg | |

| Primary Toxicities | Nephrotoxicity (kidney damage) and neurotoxicity. | |

| Osmolality Profile | High osmolality, which contributes to adverse effects like pain, vasodilation, and damage to vascular endothelium. |

Experimental Methodologies and Applications

Mechanism of Action: Radiocontrast Enhancement

The diagnostic efficacy of this compound is derived from its three iodine atoms. Iodine has a high atomic number, which allows it to effectively absorb X-rays. When an this compound solution is administered, it travels through the body and opacifies the structures it fills, such as blood vessels or the urinary tract. This opacification creates a high contrast against surrounding soft tissues on a radiograph, enabling clear visualization.

Caption: X-ray attenuation by iodinated contrast agents.

Chemical Synthesis: A Generalized Workflow

While multiple synthetic routes exist, a classical approach to synthesizing this compound and its analogs begins with benzoic acid. The general sequence involves nitration, reduction of the nitro groups to amines, subsequent iodination of the aromatic ring, and finally, acylation of the amino group.

Caption: Key steps in the classical synthesis of this compound.

Experimental Protocol: Comparative In Vitro Radiopacity Study

Detailed experimental protocols for studies using this compound are often specific to the research question. However, a fundamental application is to serve as a benchmark for new contrast agents. Below is a conceptual workflow for such a study.

Objective: To compare the X-ray attenuation of a novel contrast agent (Compound X) against this compound.

Methodology:

-

Preparation of Solutions: Prepare a series of solutions of both this compound and Compound X at equimolar iodine concentrations in a physiologically relevant buffer (e.g., phosphate-buffered saline).

-

Phantom Imaging:

-

Fill wells of a microplate or custom phantom with each solution. Include a well with buffer only as a negative control.

-

Place the phantom in a cabinet X-ray system or a micro-CT scanner.

-

Acquire radiographic images at a standardized X-ray energy level (e.g., 80 kVp).

-

-

Image Analysis:

-

Use imaging software to measure the mean pixel intensity or Hounsfield Units (HU) for each well.

-

Subtract the mean intensity of the negative control from all measurements to correct for background.

-

-

Data Presentation:

-

Plot the corrected X-ray attenuation (in HU) as a function of iodine concentration for both compounds.

-

Perform a linear regression analysis for each dataset to determine the slope, which represents the radiopacity per unit of iodine concentration.

-

-

Comparison: Compare the slopes of the two agents. A steeper slope for Compound X would indicate superior radiopacity compared to this compound.

Caption: Conceptual workflow for evaluating a new contrast agent.

Conclusion

This compound, despite its obsolescence in clinical practice, has transitioned into a vital role within radiocontrast agent research. Its well-defined chemical structure, established synthesis routes, and extensively documented pharmacokinetic and toxicity profiles provide a robust foundation for its use as a model compound. Researchers leverage this compound as a benchmark for evaluating the efficacy and safety of new agents, developing novel imaging protocols, and exploring structure-activity relationships in the design of next-generation contrast media. Its legacy thus continues, not in the clinic, but in the laboratories that are shaping the future of diagnostic imaging.

References

Exploring the Nephrotoxicity of Acetrizoic Acid in Animal Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetrizoic acid, an early iodinated contrast medium, has been historically utilized in diagnostic imaging. However, its use has been largely superseded by newer agents with improved safety profiles. Understanding the nephrotoxic potential of older compounds like this compound remains crucial for several reasons: it provides a baseline for evaluating the relative toxicity of modern contrast agents, offers insights into the fundamental mechanisms of contrast-induced nephrotoxicity (CIN), and can inform the development of novel therapeutic strategies to mitigate kidney injury. This technical guide synthesizes the available preclinical data on the nephrotoxicity of this compound in animal models, focusing on quantitative data, experimental methodologies, and the underlying molecular pathways.

Core Mechanisms of this compound-Induced Nephrotoxicity

The nephrotoxicity of this compound, like other iodinated contrast media, is believed to be multifactorial. Animal studies have pointed to a combination of direct and indirect effects on renal tissues. The primary mechanisms include:

-

Direct Tubular Cytotoxicity: this compound can directly injure renal tubular epithelial cells, leading to cell death and dysfunction.

-

Renal Vasoconstriction and Medullary Hypoxia: The administration of hyperosmolar agents like this compound can induce intrarenal vasoconstriction, reducing blood flow, particularly to the renal medulla. This diminished perfusion leads to a state of hypoxia, making the metabolically active tubular cells vulnerable to injury.

-

Oxidative Stress: The presence of this compound in the renal tubules can trigger the generation of reactive oxygen species (ROS), leading to oxidative stress. This, in turn, can damage cellular components and activate pro-inflammatory and apoptotic pathways.

Quantitative Assessment of Nephrotoxicity

Detailed quantitative data specifically for this compound-induced nephrotoxicity in animal models is sparse in readily available literature, reflecting its status as an older contrast agent. Most contemporary studies focus on newer compounds. However, based on the general principles of contrast-induced nephrotoxicity and limited historical data, the following markers are critical for assessment.

Table 1: Key Biomarkers for Assessing this compound-Induced Nephrotoxicity in Animal Models

| Biomarker Category | Biomarker | Description | Expected Change with this compound Administration |

| Renal Function | Serum Creatinine (sCr) | A waste product of muscle metabolism, elevated levels indicate decreased glomerular filtration rate (GFR). | Increase |

| Blood Urea Nitrogen (BUN) | A waste product of protein metabolism, elevated levels can indicate decreased renal function. | Increase | |

| Tubular Injury | Kidney Injury Molecule-1 (KIM-1) | A transmembrane protein that is shed into the urine upon tubular injury. | Increase in urine |

| Neutrophil Gelatinase-Associated Lipocalin (NGAL) | A protein released from injured renal tubular cells. | Increase in urine and serum | |

| N-acetyl-β-D-glucosaminidase (NAG) | A lysosomal enzyme released from proximal tubular cells upon injury. | Increase in urine | |

| Oxidative Stress | Malondialdehyde (MDA) | A marker of lipid peroxidation. | Increase in kidney tissue and urine |

| Superoxide Dismutase (SOD) | An antioxidant enzyme. | Decrease in kidney tissue | |

| Glutathione (GSH) | A key intracellular antioxidant. | Decrease in kidney tissue | |

| Histopathology | Tubular Necrosis Score | Semi-quantitative scoring of tubular cell death and damage in kidney tissue sections. | Increase |

| Glomerular Damage Score | Semi-quantitative scoring of glomerular abnormalities. | Increase |

Experimental Protocols for Inducing Nephrotoxicity with this compound

A standardized experimental protocol for inducing nephrotoxicity specifically with this compound is not well-documented in recent literature. However, a generalizable protocol, based on methodologies used for other contrast agents, can be outlined.

General Experimental Workflow

Caption: Generalized workflow for an animal study on this compound nephrotoxicity.

Detailed Methodological Considerations

-

Animal Model: Wistar or Sprague-Dawley rats are commonly used models for nephrotoxicity studies due to their well-characterized renal physiology. Rabbits have also been used in studies of contrast media nephrotoxicity.

-

Dosage and Administration: The dose of this compound would need to be determined based on historical data or pilot studies to induce sublethal kidney injury. Administration is typically intravenous (e.g., via the tail vein in rats) or intra-arterial to mimic clinical use.

-

Induction of Renal Susceptibility: To enhance the nephrotoxic effects, animals are often subjected to a period of dehydration (e.g., water deprivation for 24-48 hours) prior to contrast administration. Co-administration of other drugs that affect renal blood flow, such as non-steroidal anti-inflammatory drugs (NSAIDs), can also be considered.

-

Biomarker Analysis:

-

Serum and Urine Chemistry: Automated analyzers are used to measure sCr, BUN, and other relevant electrolytes.

-

ELISA: Commercially available enzyme-linked immunosorbent assay (ELISA) kits are used to quantify urinary biomarkers like KIM-1 and NGAL.

-

Spectrophotometric Assays: Assays for MDA, SOD, and GSH in kidney tissue homogenates are performed using spectrophotometry.

-

-

Histopathological Evaluation:

-

Kidney tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.

-

Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Periodic acid-Schiff (PAS) to visualize basement membranes.

-

A pathologist, blinded to the treatment groups, scores the degree of tubular necrosis, cast formation, and glomerular injury.

-

Signaling Pathways in this compound Nephrotoxicity

While specific signaling pathways for this compound are not extensively detailed, the general pathways implicated in contrast-induced nephrotoxicity are likely relevant.

Caption: Putative signaling pathways in this compound-induced nephrotoxicity.

-

MAPK Pathway: Mitogen-activated protein kinases (MAPKs), such as p38 and JNK, are stress-activated kinases that can be triggered by oxidative stress and hypoxia, leading to apoptosis and inflammation.

-

NF-κB Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation. Its activation by ROS leads to the production of pro-inflammatory cytokines and chemokines, exacerbating kidney damage.

-

Apoptosis Pathways: Both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptosis pathways can be activated by direct tubular injury and oxidative stress, leading to programmed cell death of renal tubular cells.

Conclusion

While specific, detailed preclinical data on the nephrotoxicity of this compound is limited in contemporary scientific literature, a robust framework for its investigation can be constructed based on our understanding of contrast-induced nephrotoxicity in general. The experimental protocols and biomarkers outlined in this guide provide a foundation for researchers to conduct new studies or re-evaluate historical data. Further investigation into the specific molecular interactions and signaling pathways perturbed by this compound could provide valuable insights into the broader mechanisms of drug-induced kidney injury and aid in the development of safer diagnostic and therapeutic agents.

The Untapped Potential of a Classic Scaffold: A Technical Guide to Acetrizoic Acid Derivatives in Novel Imaging Probe Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary